molecular formula C14H11N3O6S B2968944 (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone CAS No. 670248-04-1

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

Cat. No. B2968944
CAS RN: 670248-04-1
M. Wt: 349.32
InChI Key: IAQNMSQQMKJGHJ-UHFFFAOYSA-N
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized . The target compounds were obtained using a three-step process .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

The synthesis of thiazolidine derivatives often involves reactions with various agents, and the yield, purity, selectivity, and pharmacokinetic activity of the resulting compounds can vary .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

In(OTf)3-catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, affording 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This method is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, suggesting potential for the synthesis of structurally related compounds (Reddy et al., 2012).

Microwave Assisted Synthesis : Novel pyrazoline derivatives, including furan-2-yl(phenyl)methanone analogs, have been synthesized using microwave irradiation, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These compounds were screened for anti-inflammatory and antibacterial activities, indicating potential medicinal applications (Ravula et al., 2016).

Biological Activities and Potential Applications

Anticancer Activity : Thiazolidinone derivatives containing the furan moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines. The electron-donating groups on the thiazolidinone moiety significantly contribute to their anticancer properties, highlighting the importance of the furan-2-yl and dinitrophenyl groups in drug design (Chandrappa et al., 2009).

Antioxidant Activity : Compounds with thiazole and furan moieties have been investigated for their antioxidant activity. Urea, thiourea, and selenourea derivatives of these compounds demonstrated potent activity, with selenourea functionalities along with halogen groups exhibiting strong effects. This suggests potential for these compounds in oxidative stress-related applications (Reddy et al., 2015).

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives showed promising activity, comparable or superior to genistein, the positive reference compound. This highlights their potential in the development of new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).

Future Directions

Thiazolidine derivatives are used in probe design and have diverse therapeutic and pharmaceutical activity . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNMSQQMKJGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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